

Amidoflumet: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Amidoflumet

Cat. No.: B1277874

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Introduction

Amidoflumet is a trifluoromethanesulfonanilide derivative primarily recognized for its potent acaricidal and insecticidal properties.[1] Developed by Sumitomo Chemical, it is an active ingredient in products designed to control house dust mites.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of **Amidoflumet**, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and illustrating key chemical principles through diagrams. While the precise mode of action of **Amidoflumet** remains unknown, this guide consolidates the current knowledge of its physicochemical characteristics to support further research and development.[1][3]

Core Physical and Chemical Properties

Amidoflumet is a slightly yellow or colorless crystalline solid.[1][2] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Identification of Amidoflumet

Property	Value	Reference(s)
IUPAC Name	methyl 5-chloro-2- (((trifluoromethyl)sulfonyl)amin o)benzoate	[1]
Synonyms	5-Chloro-2- {[(trifluoromethyl)sulfonyl]amin o}benzoic acid methyl ester, Panduck	[3]
CAS Number	84466-05-7	[3][4][5]
Molecular Formula	C ₉ H ₇ ClF ₃ NO ₄ S	[3][4][5]
Molecular Weight	317.67 g/mol	[3][4][5][6]
Appearance	Slightly yellow or colorless crystalline solid; Beige powder	[1][2][3][6]

Table 2: Physicochemical Properties of Amidoflumet

Property	Value	Method/Conditions	Reference(s)
Melting Point	81 - 85 °C (around 82°C)	Not specified	[2]
Vapor Pressure	ca. 1.51×10^{-1} Pa	Gas saturation method	[2]
Acid Dissociation Constant (pKa)	ca. 3.8	Not specified	[2]
Distribution Coefficient (logP)	4.13	Ambient shake flask method (pH 1, 24°C)	[2]
2.13	Ambient shake flask method (pH 5, 24°C)	[2]	
-0.28	Ambient shake flask method (pH 9, 24°C)	[2]	

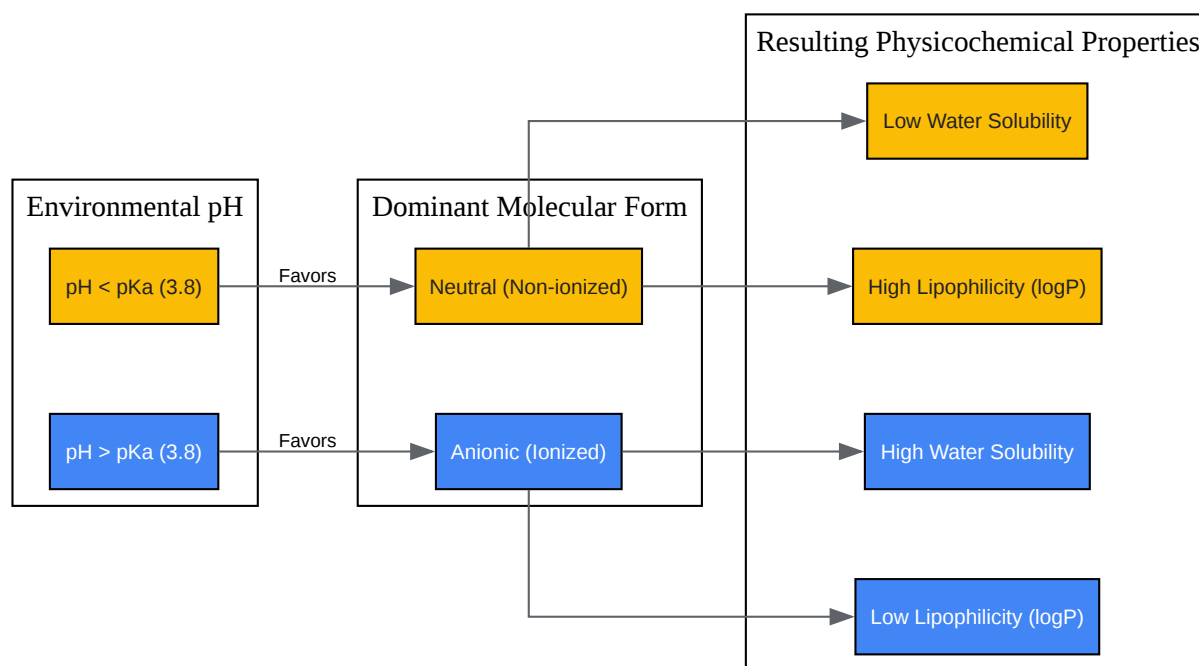
Table 3: Solubility Profile of Amidoflumet

Solvent	Solubility Description	Quantitative Data	Reference(s)
Water	Poorly soluble	Not available	[2]
N,N-Dimethylformamide	Easily dissolved	Not available	[2]
Acetonitrile	Easily dissolved	Not available	[2]
Methanol	Easily dissolved	Not available	[2]
Acetone	Soluble	Not available	[3]
Ethanol	Soluble	Not available	[3][6]

Key Chemical Characteristics and Behavior

Amidoflumet's chemical behavior is significantly influenced by its acidic proton on the sulfonamide nitrogen, with a pKa of approximately 3.8.[2] This acidity dictates its state of ionization at different physiological pH values, which in turn affects its solubility and lipophilicity.

At a pH below its pKa (e.g., pH 1), **Amidoflumet** exists predominantly in its neutral, non-ionized form. This leads to lower solubility in water and a higher distribution coefficient ($\log P = 4.13$), indicating greater lipophilicity.[2] Conversely, at a pH above its pKa (e.g., pH 9), it is primarily in its ionized (anionic) form, resulting in increased water solubility and a significantly lower $\log P$ value of -0.28.[2] This pH-dependent behavior is a critical consideration in formulation development and for understanding its biological interactions.



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Amidoflumet's pH-Dependent Properties

Experimental Protocols

The determination of the physicochemical properties of a compound like **Amidoflumet** relies on standardized experimental protocols. Below are detailed methodologies for two key experiments.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **Amidoflumet** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. The apparatus consists of a heating block or an oil bath to ensure uniform heating.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range between T1 and T2.

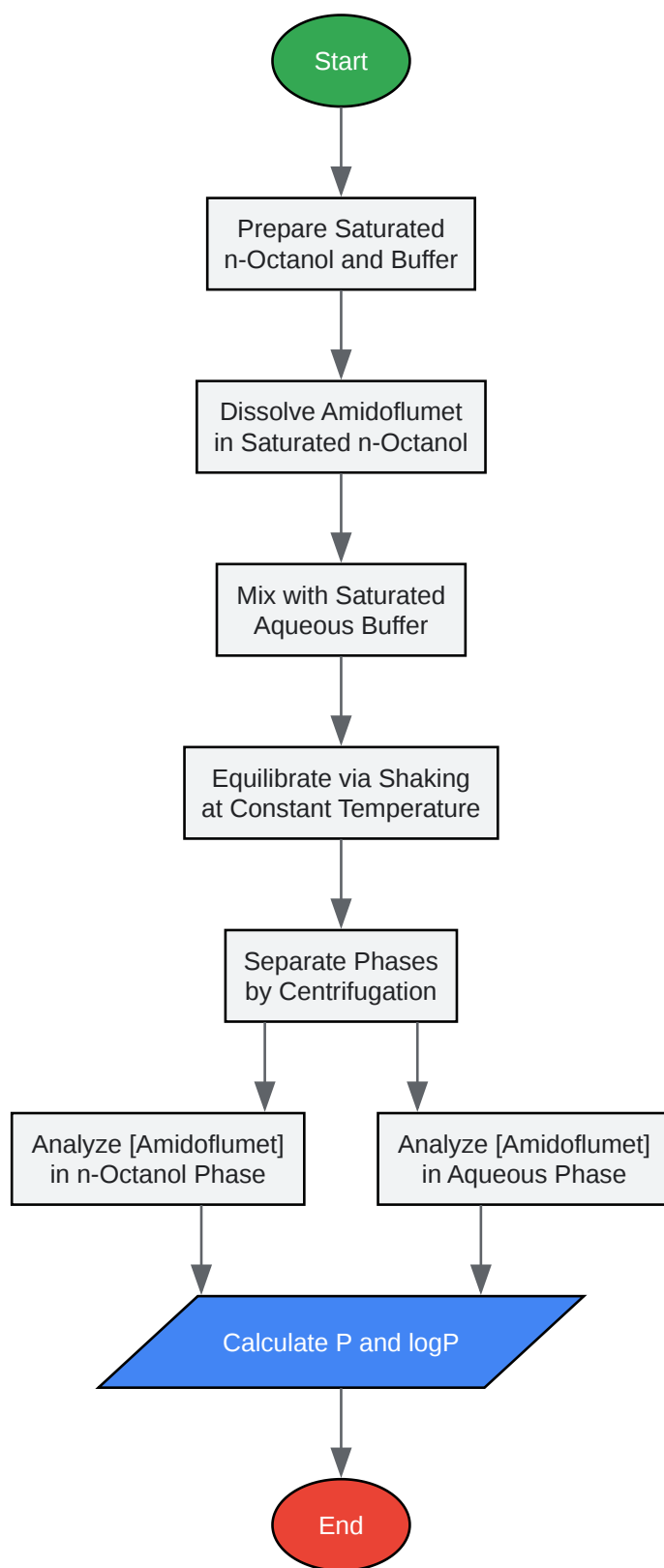
Distribution Coefficient (logP) Determination: Shake-Flask Method

The shake-flask method is the traditional and a reliable technique for determining the octanol-water distribution coefficient, a measure of a compound's lipophilicity.

Methodology:

- **Solvent Saturation:** Equal volumes of n-octanol and a buffered aqueous solution (at the desired pH, e.g., 1, 5, or 9) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.
- **Compound Addition:** A known, small amount of **Amidoflumet** is dissolved in the saturated n-octanol phase.
- **Partitioning:** A measured volume of the saturated aqueous phase is added to the n-octanol solution containing **Amidoflumet**.
- **Equilibration:** The mixture is agitated in a mechanical shaker at a constant temperature (e.g., 24°C) for a sufficient period to allow for the partitioning equilibrium to be reached.

- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- **Concentration Analysis:** The concentration of **Amidoflumet** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The distribution coefficient (P) is calculated as the ratio of the concentration of **Amidoflumet** in the n-octanol phase to its concentration in the aqueous phase. The logarithm to the base 10 of this value is reported as logP.



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Workflow for logP Determination

Conclusion

This technical guide has summarized the key physical and chemical properties of **Amidoflumet** based on currently available scientific literature. The provided data on its identity, physicochemical parameters, and solubility, although in some cases qualitative, offer a foundational understanding for researchers. The pH-dependent nature of its solubility and lipophilicity is a critical characteristic. While the precise mode of action as an acaricide is yet to be elucidated, the information herein provides a solid basis for further investigation into its formulation, environmental fate, and biological activity.

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